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For Immediate Release

This guide provides a detailed comparison of the kinase cross-reactivity profile of JNJ-

7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora kinases. Its

performance is compared against two other well-characterized kinase inhibitors, AT7519 (a

broad-spectrum CDK inhibitor) and VX-680 (Tozasertib, a pan-Aurora kinase inhibitor). This

document is intended for researchers, scientists, and drug development professionals

interested in the selectivity and off-target effects of these compounds.

Executive Summary
JNJ-7706621 is a small molecule inhibitor with high affinity for several key cell cycle kinases,

including CDK1, CDK2, Aurora A, and Aurora B.[1][2][3] Its potent activity against these targets

makes it a valuable tool for cancer research. However, like many kinase inhibitors, JNJ-

7706621 exhibits a degree of cross-reactivity against a wider panel of kinases. Understanding

this off-target profile is crucial for interpreting experimental results and anticipating potential

therapeutic and toxicological effects. This guide presents a comparative analysis of its kinase

inhibition profile alongside AT7519 and VX-680, providing valuable context for its use in

research and development.
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The following tables summarize the inhibitory activity of JNJ-7706621, AT7519, and VX-680

against a panel of selected kinases. The data is presented as IC50 (half-maximal inhibitory

concentration) or Ki (inhibition constant) values, which represent the concentration of the

inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.

Table 1: Primary Targets and Key Off-Targets of JNJ-7706621, AT7519, and VX-680

Kinase Target
JNJ-7706621
(IC50/Ki, nM)

AT7519 (IC50/Ki,
nM)

VX-680 (Tozasertib)
(Ki, nM)

Primary Targets

CDK1 9[1][2] 190 - 210[4][5] -

CDK2 3 - 4[1][2] 44 - 47[4][5] -

CDK4 100[5] 67 - 100[4][5] -

CDK5 - 18[4] -

CDK6 170[5] 66[6] -

CDK9 - <10[4][5] -

Aurora A 11[1][2] - 0.6[7]

Aurora B 15[1][2] - 18[7]

Aurora C - - 5

Selected Off-Targets

GSK3β 154 - 254[3] 89[6] -

FLT3 - - 30[8]

Bcr-Abl - - 30[8]

VEGF-R2 154 - 254[3] - -

FGF-R2 154 - 254[3] - -

Table 2: Broader Kinase Selectivity Profile from KINOMEscan Data
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The following table presents a selection of data from broader kinase panel screenings. The

data for AT7519 and VX-680 is available from the LINCS Data Portal and is presented as Kd

(dissociation constant) values.[9][10] Lower Kd values indicate stronger binding affinity. For

JNJ-7706621, comprehensive KINOMEscan data in the public domain is limited; therefore,

available data from the IUPHAR/BPS Guide to PHARMACOLOGY is presented as "% Activity

Remaining" at a given concentration, where a lower percentage indicates stronger inhibition.

[11][12]

Kinase
JNJ-7706621 (%
Activity Remaining
@ 1µM)

AT7519 (Kd, nM) VX-680 (Kd, nM)

CDK1 1.0 - -

CDK2 -1.0 23 -

TYK2 - - -

JAK1 - 2800 -

JAK3 - 2100 -

FLT3 - 1300 1.7

ABL1 (non-

phosphorylated)
- 1000 1.4

ABL1 (T315I mutant) - - 4.8

Note: A direct comparison of % Activity Remaining with Kd values should be made with caution

due to the different nature of these metrics.

Experimental Protocols
1. In Vitro Kinase Inhibition Assays (for IC50/Ki determination)

The inhibitory activity of the compounds against specific kinases was determined using in vitro

kinase assays. A general protocol is as follows:
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Enzyme and Substrate: Recombinant human kinase enzymes and their respective

substrates (e.g., histone H1 for CDK1) were used.

Assay Buffer: Assays were performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP

at a concentration near the Km for each kinase.

Inhibitor Preparation: The kinase inhibitors were serially diluted in DMSO to generate a range

of concentrations.

Reaction: The kinase, substrate, and inhibitor were incubated together in the assay buffer.

The reaction was initiated by the addition of [γ-33P]ATP.

Detection: After incubation, the reaction was stopped, and the incorporation of the radiolabel

into the substrate was measured using a filter-binding assay and a scintillation counter.

Data Analysis: The percentage of inhibition was calculated for each inhibitor concentration,

and the IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

2. KINOMEscan® Competition Binding Assay

A broader cross-reactivity profile was determined using the KINOMEscan® platform

(DiscoverX), which is a competition-based binding assay.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Methodology:

Kinases are tagged with a unique DNA barcode.

The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA

tag.

Data Output: The results can be reported as either the percentage of the kinase that remains

bound to the immobilized ligand in the presence of the test compound ("Percent of Control")
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or as a dissociation constant (Kd), which reflects the binding affinity of the compound for

each kinase.

Mandatory Visualization
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Caption: Simplified cell cycle signaling pathway showing the points of intervention for JNJ-

7706621, AT7519, and VX-680.
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KINOMEscan Assay Workflow
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Caption: A schematic representation of the KINOMEscan experimental workflow for kinase

profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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